TAK-715 Demonstrates Superior p38α Potency and a Wider Isoform Selectivity Window Compared to the Clinical Candidate SCIO-469
TAK-715 is a more potent inhibitor of p38α (IC50 = 7.1 nM) than the clinical candidate SCIO-469 (IC50 = 9 nM) [1]. Furthermore, TAK-715 exhibits a 28-fold selectivity for p38α over p38β (p38β IC50 = 200 nM), whereas SCIO-469 demonstrates only a 10-fold selectivity window (p38β IC50 ≈ 90 nM) . This wider selectivity margin for TAK-715 may translate to a more specific p38α-driven cellular response, reducing potential off-target effects mediated by p38β inhibition.
| Evidence Dimension | p38α Inhibition Potency and Isoform Selectivity |
|---|---|
| Target Compound Data | IC50 (p38α) = 7.1 nM; p38β IC50 = 200 nM; 28-fold selectivity |
| Comparator Or Baseline | SCIO-469 (Talmapimod): p38α IC50 = 9 nM; p38β IC50 ≈ 90 nM; 10-fold selectivity |
| Quantified Difference | TAK-715 is 1.3-fold more potent on p38α and has a 2.8-fold wider selectivity window over p38β. |
| Conditions | In vitro kinase activity assays using recombinant human p38α and p38β enzymes. |
Why This Matters
Researchers requiring maximal discrimination between p38α and p38β signaling in their experimental models will find TAK-715's 28-fold selectivity window significantly more advantageous than the 10-fold window offered by SCIO-469.
- [1] Miwatashi S, Arikawa Y, Kotani E, Miyamoto M, Naruo K, Kimura H, Tanaka T, Asahi S, Ohkawa S. Novel inhibitor of p38 MAP kinase as an anti-TNF-alpha drug: discovery of N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a potent and orally active anti-rheumatoid arthritis agent. J Med Chem. 2005 Sep 22;48(19):5966-79. View Source
